![molecular formula C14H19NO4S B229714 1-[(4-Isopropylphenyl)sulfonyl]proline](/img/structure/B229714.png)
1-[(4-Isopropylphenyl)sulfonyl]proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Isopropylphenyl)sulfonyl]proline, also known as IPS-Pro or IPS, is a proline-based sulfonamide compound. It has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. IPS-Pro is a white or off-white powder that is soluble in organic solvents but insoluble in water.
Wirkmechanismus
The mechanism of action of 1-[(4-Isopropylphenyl)sulfonyl]proline is not fully understood. However, it is believed to inhibit the activity of COX-2 by binding to the enzyme's active site. This results in the inhibition of the production of prostaglandins, which are involved in the inflammatory response. Additionally, 1-[(4-Isopropylphenyl)sulfonyl]proline has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. The exact mechanism by which 1-[(4-Isopropylphenyl)sulfonyl]proline inhibits the aggregation of amyloid-beta peptides is not known.
Biochemical and Physiological Effects:
1-[(4-Isopropylphenyl)sulfonyl]proline has been shown to have both biochemical and physiological effects. Biochemically, 1-[(4-Isopropylphenyl)sulfonyl]proline inhibits the activity of COX-2, resulting in the inhibition of the production of prostaglandins. This leads to a reduction in the inflammatory response. Physiologically, 1-[(4-Isopropylphenyl)sulfonyl]proline has been shown to reduce pain and inflammation in animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(4-Isopropylphenyl)sulfonyl]proline has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. Additionally, 1-[(4-Isopropylphenyl)sulfonyl]proline has been shown to have low toxicity in animal models. However, 1-[(4-Isopropylphenyl)sulfonyl]proline has some limitations for lab experiments. It is insoluble in water, which can make it difficult to work with in aqueous systems. Additionally, 1-[(4-Isopropylphenyl)sulfonyl]proline has a short half-life in vivo, which can limit its efficacy as a therapeutic agent.
Zukünftige Richtungen
1-[(4-Isopropylphenyl)sulfonyl]proline has shown significant potential for therapeutic applications in various areas of medicine. Future research could focus on optimizing the synthesis method to improve the yield and purity of 1-[(4-Isopropylphenyl)sulfonyl]proline. Additionally, further studies could be conducted to elucidate the mechanism of action of 1-[(4-Isopropylphenyl)sulfonyl]proline, particularly with regard to its anti-tumor and anti-Alzheimer's disease properties. Future research could also focus on developing formulations of 1-[(4-Isopropylphenyl)sulfonyl]proline that improve its solubility and extend its half-life in vivo. Finally, 1-[(4-Isopropylphenyl)sulfonyl]proline could be studied in combination with other therapeutic agents to determine its potential synergistic effects.
Synthesemethoden
1-[(4-Isopropylphenyl)sulfonyl]proline can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-isopropylbenzenesulfonyl chloride with L-proline in the presence of a base such as triethylamine. The reaction yields 1-[(4-Isopropylphenyl)sulfonyl]proline as a white solid. Other methods include the reaction of 4-isopropylbenzenesulfonyl isocyanate with L-proline or the reaction of 4-isopropylbenzenesulfonyl azide with L-proline.
Wissenschaftliche Forschungsanwendungen
1-[(4-Isopropylphenyl)sulfonyl]proline has shown potential therapeutic applications in various areas of medicine. It has been studied for its anti-inflammatory, analgesic, and anti-tumor properties. 1-[(4-Isopropylphenyl)sulfonyl]proline has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 1-[(4-Isopropylphenyl)sulfonyl]proline has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of the disease.
Eigenschaften
Molekularformel |
C14H19NO4S |
|---|---|
Molekulargewicht |
297.37 g/mol |
IUPAC-Name |
1-(4-propan-2-ylphenyl)sulfonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C14H19NO4S/c1-10(2)11-5-7-12(8-6-11)20(18,19)15-9-3-4-13(15)14(16)17/h5-8,10,13H,3-4,9H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
KVOHIYCKWXUYMN-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-chloro-2-methylphenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B229635.png)
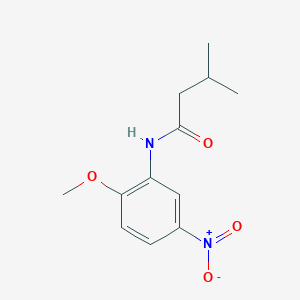
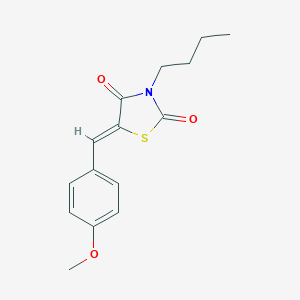
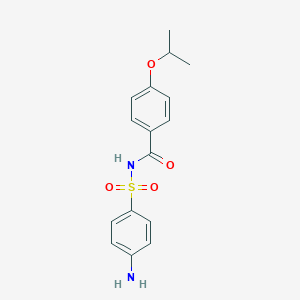
![3,4-dimethoxy-N'-[(3-methylphenoxy)acetyl]benzohydrazide](/img/structure/B229651.png)
![2-chloro-N-[2-[2-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B229653.png)
![2-[N-methyl-N-(3-nitrobenzyl)aminoethyl]pyridine](/img/structure/B229655.png)
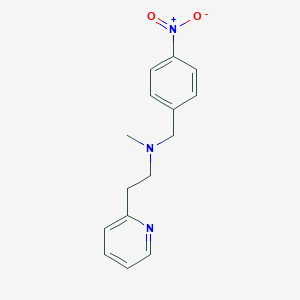
![N-[2-(2-ethylidenehydrazino)-2-oxoethyl]benzamide](/img/structure/B229658.png)
![4-methoxy-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B229659.png)
![N'-[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzohydrazide](/img/structure/B229660.png)
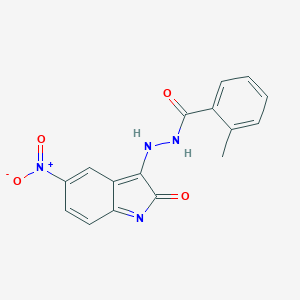
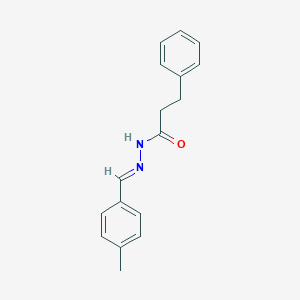
![2-[4-(Benzyloxy)butyl]-1,3-propanediol](/img/structure/B229666.png)